
2,3-Di(nonyl)phenol;formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol is a synthetic polymer formed by the reaction of formaldehyde with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol. This compound is part of the phenol-formaldehyde resin family, which is known for its high mechanical strength, thermal stability, and chemical resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol typically involves a step-growth polymerization reaction. This process can be either acid- or base-catalyzed. The reaction begins with the formation of methylol groups from formaldehyde, which then react with the phenolic compounds to form the polymer network .
Industrial Production Methods
In industrial settings, the production of this polymer often involves the use of catalysts such as sulfuric acid, oxalic acid, or hydrochloric acid to accelerate the polymerization process. The reaction is carried out under controlled temperature and pH conditions to ensure the desired molecular weight and properties of the final product .
化学反应分析
Types of Reactions
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups that enhance its properties.
Reduction: Reduction reactions can modify the polymer’s structure and improve its performance in specific applications.
Substitution: Substitution reactions can introduce different functional groups into the polymer, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to achieve the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of various functional groups, enhancing the polymer’s properties .
科学研究应用
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other polymers and materials with specific properties.
Biology: Employed in the development of biomaterials and as a component in various biological assays.
Medicine: Utilized in the formulation of medical devices and drug delivery systems.
作用机制
The mechanism of action of formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol involves the formation of a cross-linked polymer network. The methylol groups formed from formaldehyde react with the phenolic compounds to create strong covalent bonds, resulting in a highly stable and durable polymer. This cross-linking process enhances the polymer’s mechanical strength, thermal stability, and chemical resistance .
相似化合物的比较
Similar Compounds
Phenol-formaldehyde resin: Similar in structure but typically uses phenol instead of dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol.
Novolac: A type of phenol-formaldehyde resin with a lower formaldehyde to phenol molar ratio.
Bakelite: One of the earliest synthetic polymers, also a phenol-formaldehyde resin.
Uniqueness
Formaldehyde, polymer with dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol is unique due to the specific phenolic compounds used in its synthesis. The incorporation of dinonylphenol and 4-(1,1,3,3-tetramethylbutyl)phenol imparts distinct properties to the polymer, such as enhanced chemical resistance and thermal stability, making it suitable for specialized applications .
属性
CAS 编号 |
65761-26-4 |
|---|---|
分子式 |
C39H66O3 |
分子量 |
582.9 g/mol |
IUPAC 名称 |
2,3-di(nonyl)phenol;formaldehyde;4-(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C24H42O.C14H22O.CH2O/c1-3-5-7-9-11-13-15-18-22-19-17-21-24(25)23(22)20-16-14-12-10-8-6-4-2;1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2/h17,19,21,25H,3-16,18,20H2,1-2H3;6-9,15H,10H2,1-5H3;1H2 |
InChI 键 |
RQVFOALRUNWPLK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)CCCCCCCCC.CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O |
相关CAS编号 |
65761-26-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


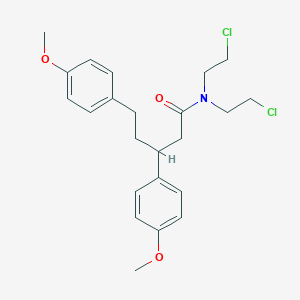
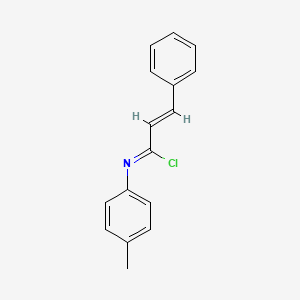

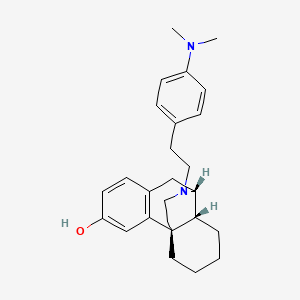
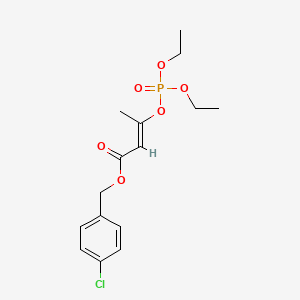
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)



methanone](/img/structure/B14483493.png)
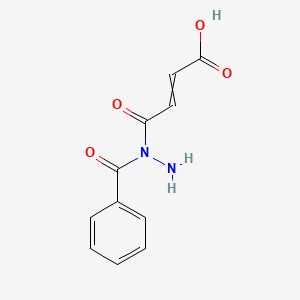
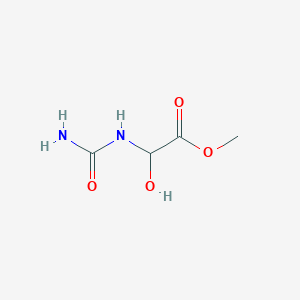

![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)
